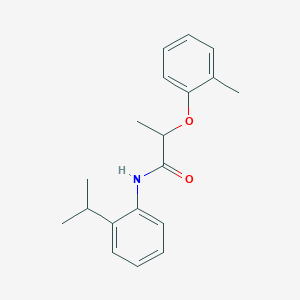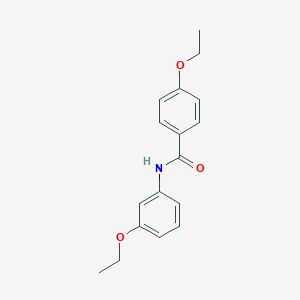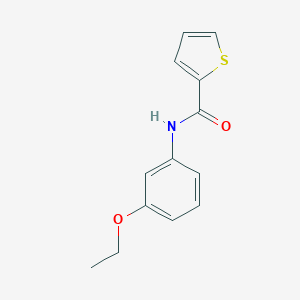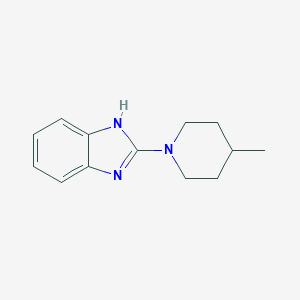
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine, also known as Ro 31-8220, is a potent and selective protein kinase C (PKC) inhibitor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.
Mecanismo De Acción
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 exerts its pharmacological effects by inhibiting the activity of protein kinase C (PKC), a family of serine/threonine kinases that play a key role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 can modulate various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 has been shown to have various biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer cells, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 can inhibit cell growth and induce apoptosis by modulating various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. In diabetes, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 can improve insulin sensitivity and glucose uptake in cells by activating the AMPK pathway. In neurological disorders, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 can exert neuroprotective effects by inhibiting the activity of PKC, which can lead to the prevention of neuronal damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 has several advantages for use in lab experiments. It is a potent and selective PKC inhibitor, making it suitable for studying the role of PKC in various cellular processes. It is also available in a high yield and purity, making it easy to obtain for further research.
However, there are also some limitations to using N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 in lab experiments. It has been shown to have off-target effects on other kinases, which can lead to unintended consequences. Additionally, its potency and selectivity can vary depending on the specific cell type and experimental conditions, making it important to carefully control for these factors in experiments.
Direcciones Futuras
For research include its potential use in combination therapy for cancer treatment and its use in the treatment of neurological disorders and other diseases.
Métodos De Síntesis
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 can be synthesized using a multi-step process involving the condensation of 5-bromo-2-ethoxy-3-methoxybenzaldehyde with 2-furylacetonitrile, followed by reduction and amidation reactions. The final product is obtained in a high yield and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis (programmed cell death). It has also been studied for its potential use in the treatment of diabetes, as it can improve insulin sensitivity and glucose uptake in cells. Additionally, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine |
|---|---|
Fórmula molecular |
C15H18BrNO3 |
Peso molecular |
340.21 g/mol |
Nombre IUPAC |
N-[(5-bromo-2-ethoxy-3-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C15H18BrNO3/c1-3-19-15-11(7-12(16)8-14(15)18-2)9-17-10-13-5-4-6-20-13/h4-8,17H,3,9-10H2,1-2H3 |
Clave InChI |
OBMXYGFUPBDUTC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2=CC=CO2)Br)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1OC)Br)CNCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(4-hydroxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267980.png)
![N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide](/img/structure/B267987.png)

![({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid](/img/structure/B267993.png)






![N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268006.png)
![3-[(cyclohexylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268007.png)
![N-cyclohexyl-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B268008.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B268010.png)